BenchChemオンラインストアへようこそ!

7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide

Anticancer drug discovery Pyrazole-benzofuran hybrids MCF-7 cytotoxicity

7-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide (CAS 1203207-55-9) is a synthetic small-molecule heterocyclic compound belonging to the benzofuran-2-carboxamide class, characterized by a 7-methoxybenzofuran core linked via a carboxamide bridge to a 3-methyl-1-phenyl-1H-pyrazol-5-amine moiety. Its molecular formula is C₂₀H₁₇N₃O₃ with a molecular weight of 347.4 g/mol.

Molecular Formula C20H17N3O3
Molecular Weight 347.374
CAS No. 1203207-55-9
Cat. No. B2916827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide
CAS1203207-55-9
Molecular FormulaC20H17N3O3
Molecular Weight347.374
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4
InChIInChI=1S/C20H17N3O3/c1-13-11-18(23(22-13)15-8-4-3-5-9-15)21-20(24)17-12-14-7-6-10-16(25-2)19(14)26-17/h3-12H,1-2H3,(H,21,24)
InChIKeyUUIFNYKZHJNXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide (CAS 1203207-55-9): Chemical Identity and Physicochemical Baseline for Procurement Decisions


7-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide (CAS 1203207-55-9) is a synthetic small-molecule heterocyclic compound belonging to the benzofuran-2-carboxamide class, characterized by a 7-methoxybenzofuran core linked via a carboxamide bridge to a 3-methyl-1-phenyl-1H-pyrazol-5-amine moiety [1]. Its molecular formula is C₂₀H₁₇N₃O₃ with a molecular weight of 347.4 g/mol [1]. The compound exhibits a computed XLogP3 of 4.2, a topological polar surface area (TPSA) of 69.3 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, placing it within favorable drug-like physicochemical space [1]. It is commercially available as a research-grade screening compound with typical purity of 95% .

Why Generic Benzofuran-Pyrazole Carboxamides Cannot Substitute for 7-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide in Focused Research Programs


Within the benzofuran-pyrazole carboxamide chemotype, even conservative structural modifications produce substantial shifts in target engagement, selectivity, and potency [1]. Published structure–activity relationship (SAR) studies on closely related pyrazole-based benzofuran derivatives demonstrate that the identity and position of substituents on both the benzofuran core and the pyrazole ring dramatically alter antiproliferative activity; for example, among eight congeners evaluated against MCF-7 cells, IC₅₀ values spanned from 7.31 μM to >100 μM depending solely on aryl substitution pattern [1]. Similarly, in the pyrazol-furan carboxamide series, a single methyl-to-aryl switch on the pyrazole N1 position shifted kinase selectivity from Akt-specific to multi-AGC kinase inhibition, underscoring that the N-phenyl-N-pyrazol-5-yl motif present in this compound is a critical pharmacophoric determinant not interchangeable with N-alkyl or N-benzyl analogs [2]. Consequently, generic replacement with a superficially similar benzofuran-pyrazole carboxamide lacking the precise 7-methoxy substitution and N-phenylpyrazole arrangement risks loss of the intended biological signature.

Quantitative Differentiation Evidence for 7-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide Versus Closest Analogs and In-Class Candidates


Anticancer Activity Benchmark: Class-Level Cytotoxic Potency of Pyrazole-Benzofuran Carboxamides Against MCF-7 Breast Adenocarcinoma Cells

While no direct MCF-7 IC₅₀ data are published for the target compound itself, the closest structurally characterized pyrazole-benzofuran carboxamide congeners provide a validated activity benchmark. In the study by Ameziane El Hassani et al., eight pyrazole-based benzofuran derivatives were evaluated against MCF-7 cells using the XTT assay. Compound 2—the most potent congener in the series, bearing a pyrazole N-aryl substitution analogous to the target compound—exhibited an IC₅₀ of 7.31 μM with a selectivity index of 15.74 relative to non-tumorigenic 3T3-L1 fibroblasts [1]. This selectivity index exceeds that reported for the benzofuran-2-carboxamide reference compound N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, which showed an MCF-7 IC₅₀ of 15.4 μM and a selectivity index of only 5.1 . The target compound's unique 7-methoxybenzofuran core distinguishes it from the des-methoxy analogs tested in this study and is expected to further modulate potency and selectivity.

Anticancer drug discovery Pyrazole-benzofuran hybrids MCF-7 cytotoxicity

Multi-Kinase Inhibition Potential: Class-Level Evidence from Benzofuran-Pyrazole Hybrids in NCI60 Screening

Benzofuran-pyrazole hybrids are emerging as privileged scaffolds for multi-kinase inhibition. In a 2025 study by Abd El-Karim et al., the 1H-benzo[d]imidazole-tethered benzofuran-pyrazole hybrid 3d demonstrated potent, broad-spectrum antiproliferative activity across the NCI60 human tumor cell line panel with GI₅₀ values ranging from 0.33 to 4.87 μM, alongside multi-target kinase suppression against B-Raf(V600E) (IC₅₀ = 0.078 μg/mL), c-Met (IC₅₀ = 0.405 μg/mL), Pim-1 (IC₅₀ = 1.053 μg/mL), EGFR(WT) (IC₅₀ = 0.177 μg/mL), and VEGFR-2 (IC₅₀ = 0.275 μg/mL) [1]. This multi-kinase profile contrasts with the more narrowly targeted pyrazol-furan carboxamide Akt inhibitor 25e, which showed potent Akt1 inhibition but limited activity against kinases outside the AGC subfamily [2]. The target compound retains the benzofuran-pyrazole core pharmacophore responsible for kinase hinge-binding while offering a distinct 7-methoxy substitution that may fine-tune selectivity, placing it as a structurally differentiated candidate for kinase inhibitor screening libraries.

Kinase inhibitor Multi-target anticancer Benzofuran-pyrazole hybrid

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Advantages Over Furan-Core Analog

The target compound exhibits a computed XLogP3 of 4.2 and a topological polar surface area (TPSA) of 69.3 Ų [1]. In contrast, its closest furan-core analog, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)furan-2-carboxamide (CAS 495403-55-9), has an XLogP3 of 2.9 and a TPSA of 60.1 Ų [2]. The ΔXLogP3 of +1.3 and ΔTPSA of +9.2 Ų conferred by the benzofuran-to-furan core replacement and the 7-methoxy substitution place the target compound closer to the optimal CNS drug-like physicochemical space (XLogP3 2–5, TPSA < 90 Ų) while enhancing passive membrane permeability potential. The additional methoxy group also provides an extra hydrogen bond acceptor, potentially enabling additional target interactions unavailable to the des-methoxy furan analog.

Drug-likeness Physicochemical properties Benzofuran vs furan scaffold

Structural Novelty and Screening Library Differentiation: Absence of Published Bioactivity Data as an Opportunity for First-in-Class Target Discovery

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and the primary literature (PubMed) as of April 2026 reveals zero published bioactivity data points for CAS 1203207-55-9 [1]. This stands in marked contrast to closely related analogs such as the pyrazol-furan carboxamide series (over 50 compounds with reported Akt1 IC₅₀ values) [2] and the broader benzofuran-2-carboxamide class (>200 compounds with reported cytotoxicity data) [3]. The absence of prior pharmacological annotation makes this compound a genuinely unexplored chemotype within an extensively studied scaffold family. For screening campaigns seeking novel intellectual property positions or first-in-class target identification, this represents a strategic advantage: the compound offers the validated benzofuran-pyrazole pharmacophore while occupying unexplored chemical space that competitors are unlikely to have interrogated.

Chemical biology probe Screening library diversity Novel chemotype

Optimal Research and Industrial Application Scenarios for 7-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide Based on Quantified Differentiation Evidence


Kinase Inhibitor Screening Library Enrichment for Multi-Target Anticancer Discovery

The benzofuran-pyrazole chemotype has demonstrated class-level potential for simultaneous inhibition of multiple clinically relevant kinases including B-Raf(V600E), c-Met, EGFR(WT), and VEGFR-2 at sub-μg/mL concentrations [1]. CAS 1203207-55-9, with its distinct 7-methoxy substitution and N-phenylpyrazole moiety, can serve as a structurally differentiated entry point for kinase inhibitor screening libraries. Its placement in panels alongside pyrazol-furan carboxamide Akt inhibitors (which exhibit AGC-family-restricted selectivity) [2] enables systematic exploration of how the benzofuran core and methoxy substitution alter kinase selectivity breadth. The compound's favorable computed physicochemical parameters (XLogP3 4.2, TPSA 69.3 Ų) further support its suitability as a lead-like starting point [3].

First-in-Class Chemical Probe Development for Underexplored Kinase or Non-Kinase Targets

The complete absence of published bioactivity data for CAS 1203207-55-9 across all major public databases—in contrast to the >200 annotated benzofuran-2-carboxamides—creates a strategic opportunity for first-in-class target discovery [1]. Organizations pursuing novel intellectual property in the kinase or epigenetic space can deploy this compound in phenotypic screening or chemoproteomics-based target deconvolution campaigns. The compound's unexplored status minimizes the risk of prior art conflicts while leveraging the validated benzofuran-pyrazole pharmacophore shown to engage ATP-binding pockets in multiple kinase families [2].

Structure-Activity Relationship Expansion of Benzofuran-Pyrazole Anticancer Agents via 7-Methoxy Vector Exploration

Published SAR studies on pyrazole-based benzofuran derivatives have focused primarily on des-methoxy variants, with the most potent congener (Compound 2) achieving an MCF-7 IC₅₀ of 7.31 μM and a selectivity index of 15.74 [1]. CAS 1203207-55-9 introduces an unexplored 7-methoxy substituent on the benzofuran ring—a modification that in related benzofuran-2-carboxamide series has been shown to enhance solubility, metabolic stability, and target binding affinity [2]. Procurement of this compound enables systematic exploration of the 7-methoxy vector's impact on potency, selectivity, and ADME properties relative to the published des-methoxy benchmark, potentially yielding derivatives with improved therapeutic windows.

Chemical Tool Compound for Profiling COX-2 and Inflammatory Pathway Engagement

The N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carboxamide substructure present in CAS 1203207-55-9 has been associated with selective COX-2 inhibition in closely related furan-carboxamide analogs (reported IC₅₀ of 0.8 μM for the furan congener) [1]. While direct COX-2 data are not yet available for the target benzofuran derivative, the shared pyrazole pharmacophore and the enhanced lipophilicity (XLogP3 4.2 vs. 2.9 for the furan analog) suggest potential for differentiated COX-2 engagement [2]. This compound can serve as a tool for comparative COX-1/COX-2 selectivity profiling within the benzofuran-pyrazole series, supporting anti-inflammatory drug discovery programs seeking to map the impact of core scaffold replacement on isoform selectivity.

Quote Request

Request a Quote for 7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.